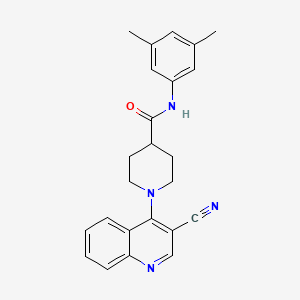

1-(3-cyanoquinolin-4-yl)-N-(3,5-dimethylphenyl)piperidine-4-carboxamide

Description

1-(3-Cyanoquinolin-4-yl)-N-(3,5-dimethylphenyl)piperidine-4-carboxamide is a synthetic small molecule featuring a piperidine-4-carboxamide backbone substituted with a 3-cyanoquinolin-4-yl group at the 1-position and a 3,5-dimethylphenyl moiety at the amide nitrogen. For instance, piperidine-4-carboxamide derivatives are frequently explored as enzyme inhibitors (e.g., soluble epoxide hydrolase [sEH]) or bioactive agents targeting viral or cellular pathways .

Properties

IUPAC Name |

1-(3-cyanoquinolin-4-yl)-N-(3,5-dimethylphenyl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N4O/c1-16-11-17(2)13-20(12-16)27-24(29)18-7-9-28(10-8-18)23-19(14-25)15-26-22-6-4-3-5-21(22)23/h3-6,11-13,15,18H,7-10H2,1-2H3,(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUFBADAPXLZSPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)C2CCN(CC2)C3=C(C=NC4=CC=CC=C43)C#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-cyanoquinolin-4-yl)-N-(3,5-dimethylphenyl)piperidine-4-carboxamide typically involves multi-step organic reactions The piperidine ring is then synthesized and attached to the quinoline ring via a carboxamide linkage

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Solvent selection and purification techniques such as recrystallization and chromatography are also crucial in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(3-cyanoquinolin-4-yl)-N-(3,5-dimethylphenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the quinoline or piperidine rings.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce partially or fully reduced quinoline derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 1-(3-cyanoquinolin-4-yl)-N-(3,5-dimethylphenyl)piperidine-4-carboxamide exhibit significant anticancer properties. For instance, studies have shown that derivatives of quinoline can inhibit tumor cell proliferation and induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell survival and death.

Case Study:

A study documented the synthesis and biological evaluation of related compounds, demonstrating their ability to inhibit cancer cell growth in vitro. The compounds were shown to target specific kinases involved in cancer progression, suggesting a promising avenue for therapeutic development .

Metabolic Disorders

The compound has potential applications in the treatment of metabolic disorders such as type 2 diabetes mellitus. Its structure allows it to act as a Dipeptidyl Peptidase IV (DPP-IV) inhibitor, which plays a crucial role in glucose metabolism by preventing the degradation of incretin hormones.

Clinical Relevance:

Clinical trials have indicated that DPP-IV inhibitors can effectively lower blood glucose levels and improve insulin sensitivity in patients with type 2 diabetes. The compound's efficacy as a DPP-IV inhibitor could lead to its use as a therapeutic agent for managing diabetes and related conditions .

Toxicological Studies

Toxicological assessments are essential for determining the safety profile of any new drug candidate. Preliminary studies on related compounds indicate that they possess acceptable safety margins at therapeutic doses. However, further studies are necessary to fully understand the long-term effects and potential side effects associated with this compound.

Mechanism of Action

The mechanism of action of 1-(3-cyanoquinolin-4-yl)-N-(3,5-dimethylphenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, affecting transcription and replication processes. The piperidine ring may interact with protein receptors, modulating their activity. The carboxamide group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

N-(3,5-Dimethylphenyl) Derivatives

- Example: N-(3,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide () Activity: PET inhibition in spinach chloroplasts with IC₅₀ ≈ 10 µM. Key Features: The 3,5-dimethylphenyl group enhances lipophilicity and electron-withdrawing effects, optimizing binding to photosystem II .

Piperidine-4-Carboxamides with Heteroaromatic Groups

- Example: (R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide () Activity: Projected SARS-CoV-2 inhibition via main protease (Mpro) binding. Key Features: The naphthalene group enhances hydrophobic interactions, while the fluorobenzyl moiety improves metabolic stability . Comparison: The 3-cyanoquinoline group in the target compound may offer superior steric complementarity to viral targets compared to naphthalene.

sEH Inhibitors

- Example: 1-[4-methyl-6-(methylamino)-1,3,5-triazin-2-yl]-N-[2-(trifluoromethyl)benzyl]piperidine-4-carboxamide () Activity: Potent sEH inhibition (PubChem ID: CHEMBL2392714). Key Features: The trifluoromethylbenzyl group increases lipophilicity and resistance to oxidative degradation . Comparison: The 3,5-dimethylphenyl group in the target compound may reduce metabolic clearance compared to trifluoromethylbenzyl.

Quantitative Structure-Activity Relationship (QSAR) Insights

Critical Observations:

- Electron-Withdrawing Groups: The cyano group in the target compound may enhance binding affinity compared to methyl or fluorine substituents, as seen in ’s PET inhibitors .

- Steric Effects: The quinoline moiety’s planar structure could improve stacking interactions in enzyme active sites relative to non-aromatic substituents.

Mechanistic and Structural Considerations

- Crystal Structure Analogues : highlights that meta-substituted phenyl groups (e.g., 3,5-dimethylphenyl) in trichloro-acetamides adopt distinct solid-state geometries, suggesting conformational rigidity that may influence target binding .

- Synthetic Feasibility : Microwave-assisted synthesis (as in ) could be adapted for the target compound to optimize yield and purity .

Biological Activity

1-(3-cyanoquinolin-4-yl)-N-(3,5-dimethylphenyl)piperidine-4-carboxamide is a compound with significant potential in medicinal chemistry, particularly due to its unique structural components and biological activities. The compound features a piperidine ring, a cyanoquinoline moiety, and a dimethylphenyl group, contributing to its pharmacological properties. Its molecular formula is C24H24N4O, with a molecular weight of approximately 392.48 g/mol .

Pharmacological Potential

Preliminary studies indicate that this compound exhibits various biological activities, including:

The mechanism by which this compound exerts its effects may involve:

- Interaction with Biological Targets : The compound's unique functional groups may allow it to interact with various biological targets, influencing pathways related to cell growth and metabolism.

- Inhibition of Specific Enzymes : As seen with other compounds in its class, it may inhibit key enzymes involved in metabolic pathways or signal transduction.

Case Studies and Experimental Data

- Anticancer Studies : In studies assessing the anticancer properties of structurally similar compounds, significant inhibition of cell proliferation was noted in various cancer cell lines. For instance, a related compound demonstrated an IC50 value of 0.12 µM against HCT116 cells . While specific IC50 values for our compound are yet to be published, the structural parallels suggest comparable efficacy.

- DPP-4 Inhibition : Research on DPP-4 inhibitors indicates that these compounds can mitigate diabetic nephropathy and improve glycemic control without significant side effects . If this compound exhibits similar properties, it could serve as a dual-purpose therapeutic agent.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-(2-cyanoquinolin-4-yl)-N-(3-methylphenyl)piperidine-4-carboxamide | Structure | Different cyano position |

| N-(3,5-Dimethylphenyl)-piperidine-4-carboxamide | Structure | Lacks cyanoquinoline moiety |

| 1-(3-cyanophenyl)-N-(2-methylphenyl)piperidine-4-carboxamide | Structure | Variation in aromatic groups |

This table illustrates how the unique combination of functional groups in this compound may confer distinct biological activities compared to similar compounds.

Q & A

Basic: What are the critical steps in synthesizing 1-(3-cyanoquinolin-4-yl)-N-(3,5-dimethylphenyl)piperidine-4-carboxamide?

Methodological Answer:

The synthesis of this compound typically involves sequential functionalization of the piperidine-4-carboxamide core. Key steps include:

- Quinoline Ring Formation : Introduce the 3-cyanoquinolin-4-yl moiety via cyclization of substituted anilines with malononitrile derivatives under acidic conditions .

- Piperidine Coupling : Use nucleophilic substitution or amide coupling to attach the piperidine ring to the quinoline scaffold. Protecting groups (e.g., Boc) may be required to prevent side reactions .

- Aryl Amidation : React the piperidine intermediate with 3,5-dimethylphenyl isocyanate or acyl chloride in anhydrous solvents (e.g., DCM) under inert atmospheres .

- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization for high-purity yields (>95%) .

Basic: Which spectroscopic and chromatographic methods are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : 1H/13C NMR (DMSO-d6 or CDCl3) confirms regiochemistry of the quinoline and piperidine moieties. Key signals include the cyano group (δ ~110 ppm in 13C) and dimethylphenyl protons (δ 2.2–2.4 ppm) .

- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) paired with ESI-MS detects molecular ions ([M+H]+) and verifies purity (>98%) .

- FT-IR : Peaks at ~2220 cm⁻¹ (C≡N stretch) and ~1650 cm⁻¹ (amide C=O) validate functional groups .

Advanced: How can researchers optimize reaction yields under varying catalytic conditions?

Methodological Answer:

Use Design of Experiments (DOE) to assess variables:

- Catalyst Screening : Compare Pd/C, CuI, or organocatalysts for coupling steps. For example, Pd-mediated Suzuki coupling may improve quinoline-piperidine linkage efficiency .

- Solvent Effects : Test polar aprotic solvents (DMF, DMSO) versus non-polar (toluene) to balance reactivity and solubility.

- Temperature Gradients : Perform kinetic studies (25–120°C) to identify optimal exothermic/endothermic conditions .

- Statistical Analysis : Apply response surface methodology (RSM) to model interactions between catalyst loading, temperature, and solvent .

Advanced: How should contradictory data on this compound’s biological activity be resolved?

Methodological Answer:

Contradictions often arise from assay variability. Mitigate this by:

- Standardized Assays : Replicate studies using identical cell lines (e.g., HEK293 vs. HeLa) and incubation times .

- Dose-Response Curves : Test a wider concentration range (nM to μM) to identify off-target effects at higher doses .

- Orthogonal Validation : Combine enzymatic assays (e.g., kinase inhibition) with biophysical methods (SPR, ITC) to confirm binding kinetics .

- Meta-Analysis : Cross-reference data with structurally analogous compounds (e.g., piperazine derivatives) to identify SAR trends .

Advanced: What experimental designs are suitable for studying this compound’s environmental persistence?

Methodological Answer:

Adopt a tiered approach:

- Laboratory Studies :

- Ecotoxicology : Use Daphnia magna or Danio rerio models to assess acute/chronic toxicity (LC50/EC50) .

- Field Monitoring : Deploy passive samplers in water systems near industrial sites to detect bioaccumulation .

Advanced: How can computational methods enhance the study of this compound’s pharmacokinetics?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate binding to cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic stability .

- QSAR Modeling : Train models on piperidine-carboxamide analogs to forecast absorption/distribution (e.g., LogP, PSA) .

- Docking Studies : Use AutoDock Vina to map interactions with target proteins (e.g., kinase domains) and prioritize synthesis of high-affinity derivatives .

Advanced: What strategies address low solubility in in vivo assays?

Methodological Answer:

- Co-Solvent Systems : Test DMSO/PEG400 mixtures (<10% v/v) to maintain biocompatibility .

- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (≈150 nm) via emulsion-solvent evaporation .

- Prodrug Design : Introduce phosphate esters or glycosides to enhance aqueous solubility, with enzymatic cleavage in target tissues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.